molecular formula C13H10Cl2N2O2S B2546483 N-(5-acetyl-4-methylthiazol-2-yl)-3,5-dichlorobenzamide CAS No. 324538-49-0

N-(5-acetyl-4-methylthiazol-2-yl)-3,5-dichlorobenzamide

Cat. No. B2546483
CAS RN: 324538-49-0
M. Wt: 329.2
InChI Key: LHLXMBFSMLYAJD-UHFFFAOYSA-N
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Description

“N-(5-acetyl-4-methylthiazol-2-yl)-3,5-dichlorobenzamide” is a chemical compound that has been studied for its potential as a multi-target-directed ligand . It is one of the eight derivatives of N-(5-acetyl-4-methylthiazol-2-yl) Arylamide . These compounds are considered drug-like molecules with a well-developed structure-activity relationship .


Synthesis Analysis

The synthesis of “N-(5-acetyl-4-methylthiazol-2-yl)-3,5-dichlorobenzamide” involves a general procedure that yields the product in good to excellent yield . The synthesized compounds were subjected to chemical characterization (NMR, FTIR, and elemental analysis) .


Molecular Structure Analysis

The molecular structure of “N-(5-acetyl-4-methylthiazol-2-yl)-3,5-dichlorobenzamide” is well-defined, as evidenced by the structure-activity relationship developed through the synthesis process .


Chemical Reactions Analysis

The synthesized compounds, including “N-(5-acetyl-4-methylthiazol-2-yl)-3,5-dichlorobenzamide”, were tested for biological activities such as antioxidant, antibacterial, antifungal, and α-glucosidase . The results were further supported by molecular docking studies .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(5-acetyl-4-methylthiazol-2-yl)-3,5-dichlorobenzamide” were analyzed using NMR, FTIR, and elemental analysis . The compound was found to have good stability, as evidenced by density functional theory (DFTs) calculations .

Scientific Research Applications

Antimicrobial Activity

The synthesis of N, N-disubstituted β-amino acids and their derivatives involving thiazole, aromatic, and heterocyclic substituents has been explored. Some of these compounds demonstrate discrete antimicrobial activity . Further investigations into their potential as antimicrobial agents could be valuable for combating bacterial and fungal infections.

Biological Activity

Thiazole derivatives, including those related to our compound, exhibit diverse biological activities. These include anti-inflammatory, antipyretic, antiviral, antifungal, and anticancer properties. Additionally, they have been investigated for use in treating conditions such as Alzheimer’s disease, hypertension, allergies, and HIV .

Functional Dye Synthesis

Thiazole derivatives have been employed in functional dye synthesis. Their unique chemical properties make them suitable candidates for developing dyes with specific optical and electronic properties .

Potential Medicinal Applications

While more research is needed, the compound’s structural features suggest potential applications in drug development. Thiazole-based molecules have been investigated as antidepressants, anticoagulants, and treatments for hepatitis C, diabetes, and other health conditions .

Future Directions

The data revealed that most of the derivatives, including “N-(5-acetyl-4-methylthiazol-2-yl)-3,5-dichlorobenzamide”, are multi-target ligands and can be used as lead molecules for the synthesis of derivatives for their further evaluation at molecular targets for the treatment of specific diseases .

properties

IUPAC Name

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3,5-dichlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2N2O2S/c1-6-11(7(2)18)20-13(16-6)17-12(19)8-3-9(14)5-10(15)4-8/h3-5H,1-2H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHLXMBFSMLYAJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=CC(=CC(=C2)Cl)Cl)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3,5-dichlorobenzamide

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